molecular formula C17H27NO5S2 B2963190 N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 2310046-03-6

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2963190
CAS No.: 2310046-03-6
M. Wt: 389.53
InChI Key: VMCFSBTZTCRGMV-UHFFFAOYSA-N
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Description

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a thian ring, a hydroxyethoxy group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the thian ring, followed by the introduction of the hydroxyethoxy group. The final step involves the sulfonation of the benzene ring and the formation of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or carboxylic acids, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with target molecules, while the sulfonamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 1-[4-(2-Hydroxyethoxy)phenyl]-2-hydroxy-2-methyl-1-propan-1-one
  • 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone

Uniqueness

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is unique due to its combination of a thian ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5S2/c1-13-10-15(22-3)16(11-14(13)2)25(20,21)18-12-17(23-7-6-19)4-8-24-9-5-17/h10-11,18-19H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCFSBTZTCRGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCSCC2)OCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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